molecular formula C23H23N3O4S B3935845 4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide

4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide

Cat. No.: B3935845
M. Wt: 437.5 g/mol
InChI Key: DSLJTGLFOCVHCY-UHFFFAOYSA-N
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Description

4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as potential therapeutic agents.

Preparation Methods

The synthesis of 4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide typically involves multiple steps. One common method includes the condensation of benzenesulfonyl chloride with 2,4-dimethylaniline to form an intermediate, which is then reacted with acetic anhydride to yield the final product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Compared to other benzenesulfonamide derivatives, 4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide exhibits unique properties due to the presence of the 2,4-dimethylanilino group. This structural feature enhances its selectivity and potency as an enzyme inhibitor. Similar compounds include:

These comparisons highlight the importance of specific structural modifications in determining the biological and chemical properties of benzenesulfonamide derivatives.

Properties

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-16-8-13-21(17(2)14-16)26(31(29,30)20-6-4-3-5-7-20)15-22(27)25-19-11-9-18(10-12-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLJTGLFOCVHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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